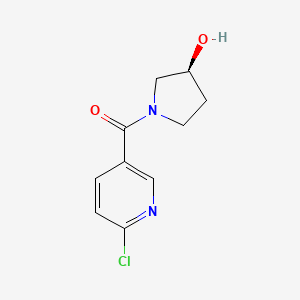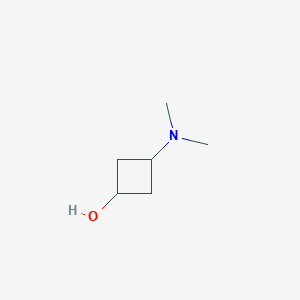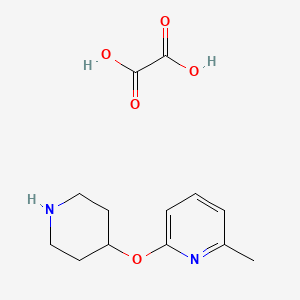
2-Methyl-6-(piperidin-4-yloxy)pyridine; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-6-(piperidin-4-yloxy)pyridine; oxalic acid” is a compound that has been extensively studied in scientific research due to its unique structure and properties. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O5. The molecular weight is 282.296. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Researchers have investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including 2-Methyl-6-(piperidin-4-yloxy)pyridine oxalic acid, on iron corrosion. Quantum chemical calculations and molecular dynamics simulations were performed to study these properties. The studies revealed that these compounds exhibit significant inhibition efficiencies, potentially beneficial for protecting materials against corrosion (Kaya et al., 2016).
Development of Novel Nitroxyl Radicals
Another area of research involves the development of nitroxyl radicals, with piperidine derivatives playing a crucial role as antioxidants, contrast agents, and polymerization mediators. The stability of these radicals against reduction by reductants like ascorbic acid (AsA) was enhanced by modifying the piperidine structure, offering new insights into their potential applications in medical and industrial fields (Kinoshita et al., 2009).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of piperidine and pyridine derivatives, including the oxidation and functionalization of these compounds, has been conducted. These studies contribute to the development of novel synthetic routes and compounds with potential applications in various fields, such as pharmaceuticals and materials science (Boto et al., 2001; Khrustalev et al., 2008).
Insecticidal Activity
Pyridine derivatives, including those related to 2-Methyl-6-(piperidin-4-yloxy)pyridine oxalic acid, have been studied for their insecticidal properties. These compounds showed significant activity against pests, suggesting their potential as safer and more effective insecticides (Bakhite et al., 2014).
Coordination Polymers and Crystal Engineering
The compound has also been explored in the context of coordination chemistry and crystal engineering. Studies on the formation of coordination polymers and the structural analysis of these materials can lead to advances in materials science, particularly in the development of new materials with specific properties (Das et al., 2009).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
The compound is likely involved in various biochemical pathways due to its piperidine moiety. Piperidine derivatives are known to participate in intra- and intermolecular reactions leading to the formation of various other derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Propiedades
IUPAC Name |
2-methyl-6-piperidin-4-yloxypyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.C2H2O4/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;3-1(4)2(5)6/h2-4,10,12H,5-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHIAJZEOKIHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739699.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
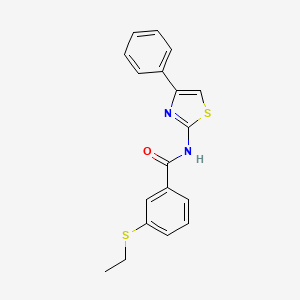

![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)
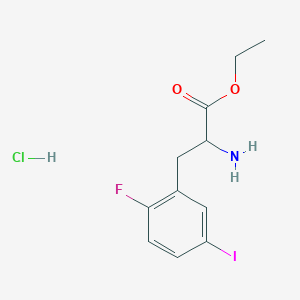

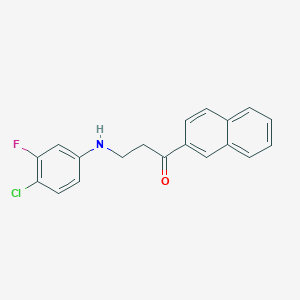
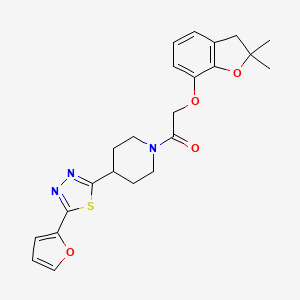
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
